molecular formula C9H8Br2O2 B3271195 Ethyl 2,3-dibromobenzoate CAS No. 54364-80-6

Ethyl 2,3-dibromobenzoate

Cat. No.: B3271195
CAS No.: 54364-80-6
M. Wt: 307.97 g/mol
InChI Key: GBGOOSVSPZDQOO-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2 It is an ester derivative of benzoic acid, where the hydrogen atoms at the 2 and 3 positions on the benzene ring are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromobenzoate can be synthesized through the bromination of ethyl benzoate. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dibromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction: The compound can be reduced to ethyl 2,3-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Ethyl 2,3-dihydroxybenzoate, ethyl 2,3-diaminobenzoate.

    Reduction: Ethyl 2,3-dibromobenzyl alcohol.

    Oxidation: 2,3-dibromobenzoic acid.

Scientific Research Applications

Ethyl 2,3-dibromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromobenzoate involves its interaction with various molecular targets. The bromine atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects, by disrupting cellular processes in microorganisms.

Comparison with Similar Compounds

    Methyl 2,3-dibromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,5-dibromobenzoate: Bromine atoms are positioned at the 2 and 5 positions on the benzene ring.

    Ethyl 3,4-dibromobenzoate: Bromine atoms are positioned at the 3 and 4 positions on the benzene ring.

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers.

Properties

IUPAC Name

ethyl 2,3-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGOOSVSPZDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673263
Record name Ethyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-80-6
Record name Ethyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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